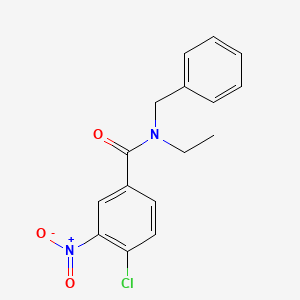

N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)13-8-9-14(17)15(10-13)19(21)22/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTSYXSLPINNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide

Retrosynthetic Analysis and Strategic Disconnections of the N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. This process allows for the logical planning of a synthetic route.

Identification of Key Synthons and Precursors for Amide Bond Formation

The most logical and common disconnection for this compound is at the amide bond (C-N bond). This is a well-established and reliable transformation in organic synthesis. youtube.com This disconnection reveals two primary synthetic precursors:

An electrophilic benzoyl equivalent: This corresponds to 4-chloro-3-nitrobenzoic acid or its more reactive derivative, 4-chloro-3-nitrobenzoyl chloride .

A nucleophilic amine equivalent: This corresponds to N-benzylethylamine .

These two molecules represent the key building blocks required for the final assembly of the target compound.

Targeted Functional Group Interconversions and Aromatic Substitutions

The synthesis of the key precursors themselves requires strategic planning.

Synthesis of 4-chloro-3-nitrobenzoic acid: This important intermediate can be prepared from p-chlorobenzoic acid through electrophilic nitration. guidechem.com A common method involves the use of a nitrating mixture, such as concentrated nitric acid and concentrated sulfuric acid. prepchem.com The reaction temperature is carefully controlled to ensure the desired regioselectivity. prepchem.com An alternative route involves the nitration of p-chlorotoluene followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate. guidechem.com

Synthesis of N-benzylethylamine: This secondary amine can be synthesized via several routes. One common method is the reductive amination of benzaldehyde (B42025) with ethylamine. chemicalbook.com This two-step process first involves the formation of an imine, which is then reduced to the amine, often using a reducing agent like sodium borohydride. chemicalbook.comgoogle.comgoogle.com Another approach is the direct N-alkylation of benzylamine (B48309) with an ethyl halide.

Development of Optimized Synthesis Protocols for this compound

With the precursors in hand, the crucial step is the formation of the amide bond to yield this compound.

Exploration of Amidation Reaction Methodologies

The formation of an amide bond is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. acs.orgrsc.org

A highly effective and widely used method for forming amides is the reaction between an acid chloride and an amine. chemguide.co.ukcommonorganicchemistry.comyoutube.comlibretexts.org This reaction is typically fast and high-yielding. chemguide.co.uk

The process involves two main steps:

Activation of the Carboxylic Acid: 4-chloro-3-nitrobenzoic acid is converted into the more reactive 4-chloro-3-nitrobenzoyl chloride. This is commonly achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com

Amide Formation: The resulting 4-chloro-3-nitrobenzoyl chloride is then reacted with N-benzylethylamine. mdpi.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. commonorganicchemistry.commdpi.com

Table 1: Illustrative Reaction Conditions for Acid Chloride/Amine Coupling

| Step | Reactants | Reagents | Solvent |

| 1 | 4-chloro-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) | Toluene (B28343) or Dichloromethane (DCM) |

| 2 | 4-chloro-3-nitrobenzoyl chloride, N-benzylethylamine | Triethylamine | Dichloromethane (DCM) |

An alternative to the acid chloride method is the direct coupling of the carboxylic acid and amine using a coupling reagent. hepatochem.com This approach avoids the often harsh conditions required for acid chloride formation. hepatochem.com

Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. wikipedia.orgpeptide.comchemistrysteps.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. wikipedia.orgresearchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to increase efficiency and minimize side reactions. peptide.com

Phosphonium (B103445) Salt-Based Coupling: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are powerful coupling agents. thieme-connect.desigmaaldrich.combiosynth.com They activate carboxylic acids to form activated esters that rapidly react with amines to yield amides. sigmaaldrich.com These reagents are known for their high efficiency, even with sterically hindered substrates. thieme-connect.de

Table 2: Overview of Common Amidation Coupling Reagents

| Reagent Class | Example Reagents | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproduct removal can be an issue with DCC. wikipedia.orgpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, suitable for difficult couplings. Can be more expensive. thieme-connect.desigmaaldrich.com |

The selection of a specific synthetic route and methodology depends on various factors, including the scale of the synthesis, the desired purity of the final product, and the cost and availability of reagents.

Direct Amidation and Catalyst Development

The direct formation of an amide bond from a carboxylic acid and an amine represents the most atom-economical route, producing only water as a byproduct. mdpi.comresearchgate.net The synthesis of this compound via direct amidation involves the condensation of 4-chloro-3-nitrobenzoic acid with N-ethylbenzylamine. However, this reaction is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Overcoming this hurdle often requires high temperatures (>160 °C) or, more effectively, the use of catalysts. mdpi.com

Catalyst development has been crucial for advancing direct amidation under milder conditions. mdpi.com Boron-based catalysts, such as arylboronic acids and boric acid itself, have emerged as highly effective. mdpi.comrsc.org These catalysts are believed to activate the carboxylic acid by forming a mixed anhydride (B1165640) or an acylboronate species, which is more susceptible to nucleophilic attack by the amine. sciepub.com For instance, electron-deficient arylboronic acids have shown enhanced catalytic activity in the amidation of various benzoic acids. rsc.org

Titanium(IV) catalysts, like titanium tetrafluoride (TiF₄) and titanium(IV) isopropoxide, also facilitate direct amidation. rsc.orgrsc.orgresearchgate.net TiF₄ has been shown to be an effective promoter for the amidation of aromatic carboxylic acids in refluxing toluene, offering high yields. rsc.orgrsc.org The proposed mechanism involves the complexation of the titanium catalyst with the carboxylic acid's carbonyl group, increasing its electrophilicity for the subsequent amine attack. Zirconium and hafnium complexes, particularly those supported on polyoxometalates, have also been developed as stable and reusable catalysts for amide formation. mdpi.com

The table below illustrates representative catalyst systems applicable to the direct amidation synthesis of this compound.

Table 1: Illustrative Catalyst Systems for Direct Amidation

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid (5 mol%) | 4-Chloro-3-nitrobenzoic acid | N-Ethylbenzylamine | Toluene, reflux (Dean-Stark) | Good to High | mdpi.comrsc.org |

| TiF₄ (10 mol%) | 4-Chloro-3-nitrobenzoic acid | N-Ethylbenzylamine | Toluene, reflux, 24h | High | rsc.orgrsc.org |

| ZrCl₄ (10 mol%) | 4-Chloro-3-nitrobenzoic acid | N-Ethylbenzylamine | Toluene, reflux, 24h | Moderate | rsc.org |

| Boric Acid (10-50 mol%) | 4-Chloro-3-nitrobenzoic acid | N-Ethylbenzylamine | Toluene, reflux, 8-16h | Good | sciepub.com |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. Key variables include the choice of catalyst, catalyst loading, solvent, temperature, and reaction time.

Catalyst and Loading: The choice of catalyst is paramount. While boronic acids are effective, their activity can be influenced by substituents; electron-withdrawing groups on the boronic acid often enhance the reaction rate. rsc.org Catalyst loading is a trade-off between reaction speed and cost/sustainability. For many catalytic systems, loadings between 1-10 mol% are typical. mdpi.comrsc.org For example, in TiF₄-catalyzed amidations, aromatic acids generally require a 10 mol% catalyst loading for optimal conversion. rsc.org

Solvent and Temperature: The solvent plays a critical role, particularly in water removal, which drives the reaction equilibrium towards the amide product. mdpi.com High-boiling aromatic hydrocarbons like toluene or xylene are commonly used in conjunction with a Dean-Stark apparatus for azeotropic water removal. mdpi.com This allows the reaction to proceed at a lower temperature than purely thermal, solvent-free conditions. mdpi.com Studies have shown that for titanium-catalyzed amidations, refluxing toluene is an effective solvent. rsc.org The optimal temperature is often the reflux temperature of the chosen solvent, though microwave irradiation has been explored to accelerate reactions. researchgate.net

Reactant Stoichiometry and Selectivity: The stoichiometry of the reactants can also be adjusted. Using a slight excess of the carboxylic acid or amine might be necessary depending on the specific catalytic cycle. For TiF₄-catalyzed reactions, using a 1.1 equivalent of the carboxylic acid to 1.0 equivalent of the amine provided optimal yields. rsc.org Selectivity can be a concern if either the carboxylic acid or the amine contains other reactive functional groups. However, many modern catalytic systems, such as those based on boron or zirconium, exhibit high chemoselectivity for the amidation reaction. mdpi.com

The following table summarizes the effects of varying key reaction parameters on the synthesis of a representative benzamide (B126).

Table 2: Optimization of Reaction Conditions for a Representative Benzamide Synthesis

| Parameter Varied | Condition | Effect on Yield/Time | Reference |

|---|---|---|---|

| Catalyst Loading (TiF₄) | 5 mol% vs. 10 mol% | 10 mol% gives optimal yield for aromatic acids. | rsc.org |

| Solvent | Toluene vs. Benzene (B151609) vs. THF | Toluene at reflux is highly effective. | rsc.org |

| Temperature | 80 °C vs. 110 °C (Toluene reflux) | Higher temperature (reflux) significantly increases yield. | rsc.org |

| Reactant Ratio (Acid:Amine) | 1:1 vs. 1.1:1 | A slight excess of the acid (1.1 equiv) can improve yield. | rsc.org |

Multi-Component Reaction Approaches for Benzamide Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural features of all starting materials, offer a powerful strategy for rapidly building molecular complexity. beilstein-journals.org They are highly convergent and often adhere to the principles of step and atom economy. For the synthesis of benzamide scaffolds like this compound, several MCRs are conceptually applicable.

One of the most famous MCRs is the Ugi four-component reaction (Ugi-4CR) . The classical Ugi reaction combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino amide. While the direct product is a bis-amide, variations of this reaction can be envisioned to access N,N-disubstituted benzamides. For instance, innovative approaches have used nitrobenzene (B124822) derivatives, which are reduced in situ to anilines, as the amine component. beilstein-journals.org

Another relevant MCR is the Passerini three-component reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While not a direct route to the target compound, its products can be precursors. The Seebach variation, using TiCl₄, results in an α-hydroxy amide, showcasing how MCRs can be tuned. nih.gov

More directly applicable are MCRs involving arynes. A reported three-component reaction of an aryne, an isocyanide, and water can furnish benzamide derivatives under mild, transition-metal-free conditions. This approach involves the in situ generation of the aryne, which then participates in a cascade reaction to build the benzamide core.

Table 3: Conceptual Multi-Component Reaction for Benzamide Synthesis

Green Chemistry Principles Applied to the Synthesis of this compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of this compound can be made more sustainable by focusing on solvent choice, reaction efficiency, and the nature of the catalyst.

Solvent-Free and Reduced Solvent Synthesis Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free, or neat, reaction conditions represent an ideal scenario. One reported method involves the direct heating of a mixture of a carboxylic acid and urea (B33335) with a catalytic amount of boric acid. semanticscholar.orgbohrium.com This simple and efficient procedure involves triturating the reactants and then heating them directly, avoiding the need for any solvent. semanticscholar.org

Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions or the use of minimal amounts of greener solvents. It can dramatically reduce reaction times and improve yields. For example, the synthesis of N-substituted benzamides has been achieved under solvent-free microwave irradiation using an iodine-alumina catalyst. researchgate.net Where solvents are necessary, a shift towards greener alternatives is encouraged. Water is the ideal green solvent, although its use in direct amidation is complicated by it being a reaction byproduct. sciepub.com However, some catalytic systems are being developed for aqueous conditions. Other sustainable options include biomass-derived solvents or recyclable ionic liquids. researchgate.net

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. longdom.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Direct catalytic amidation is inherently atom-economical, as the only byproduct is water. rsc.orgReactants:

4-Chloro-3-nitrobenzoic acid (C₇H₄ClNO₄): MW = 201.56 g/mol

N-Ethylbenzylamine (C₉H₁₃N): MW = 135.21 g/mol

Product:

this compound (C₁₆H₁₅ClN₂O₃): MW = 318.75 g/mol

Water (H₂O): MW = 18.02 g/mol

The atom economy for the direct amidation is: % AE = [318.75 / (201.56 + 135.21)] x 100 = 94.8%

This high value contrasts sharply with classical methods that use stoichiometric activating agents (e.g., carbodiimides like EDC or phosphonium salts like PyBOP), which have poor atom economy due to the generation of large quantities of waste byproducts. researchgate.net Maximizing reaction efficiency also involves optimizing for high chemical yield and reducing the energy input, for instance by using effective catalysts that lower the required reaction temperature or time.

Sustainable Catalysis Development for Amide Formation

The development of sustainable catalysts is a key research area. An ideal sustainable catalyst is efficient, non-toxic, recyclable, and derived from abundant resources.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies their removal from the reaction medium through simple filtration. This allows for the catalyst to be recovered and reused, reducing waste and cost. Examples include metal oxides like TiO₂ or ZrO₂, and catalysts immobilized on solid supports like silica (B1680970) or diatomaceous earth. researchgate.netresearchgate.net A reusable catalyst based on ZrCl₄ immobilized on diatomaceous earth has been reported for the direct condensation of benzoic acids and amines. researchgate.net

Biocatalysis: Enzymes offer a highly sustainable approach to catalysis. They operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze amide bond formation, often in non-aqueous, green solvents to shift the equilibrium away from hydrolysis. rsc.org Other enzyme classes, such as ATP-dependent amide bond-forming enzymes, can function in aqueous media and are being explored for their synthetic utility. rsc.org

Earth-Abundant Metal Catalysts: There is a growing trend to replace catalysts based on precious or toxic heavy metals with those derived from earth-abundant and less toxic elements like iron. An iron-substituted polyoxometalate catalyst has been developed for atom-economic amidation, functioning efficiently without the need for additional bases or ligands. rsc.org

Theoretical and Computational Chemistry Investigations of N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide molecule. These computational approaches allow for a detailed analysis of its structural and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry (geometry optimization) and to analyze its electronic properties. prensipjournals.com

The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles. For substituted benzamides, DFT studies have shown that the amide group can exhibit varying degrees of planarity, influenced by the nature of the substituents on the nitrogen and the phenyl ring. mdpi.comnih.gov The presence of bulky substituents like the benzyl (B1604629) and ethyl groups on the nitrogen atom, along with the chloro and nitro groups on the benzoyl moiety, introduces significant steric and electronic effects that dictate the final optimized geometry.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzamide (B126) (N-Methylbenzamide) from DFT Calculations. This table presents data for a related compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aryl)-C(carbonyl) | 1.51 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C(carbonyl)-N | 1.37 Å |

| Bond Angle | C(aryl)-C(carbonyl)-N | 117.5° |

| Dihedral Angle | C(aryl)-C(carbonyl)-N-C(alkyl) | ~180° (trans) |

Note: Data is illustrative and based on general findings for substituted benzamides.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure compared to DFT for certain systems, especially where electron correlation effects are critical.

For molecules like this compound, ab initio calculations can be employed to refine the understanding of its electronic properties and conformational energetics. For example, studies on N-benzylformamide have utilized MP2 calculations to investigate its potential energy surface, providing insights that are in good agreement with experimental data. researchgate.net Such high-level calculations are valuable for validating the results obtained from DFT and for providing benchmark data on the electronic characterization of the molecule. However, these methods are computationally more demanding and are often used for smaller, representative fragments of the molecule or for single-point energy calculations on DFT-optimized geometries.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N-benzyl and N-ethyl groups in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable arrangements of the molecule and the energy barriers that separate them.

The rotation around the various single bonds, such as the C(aryl)-C(carbonyl), C(carbonyl)-N, N-C(benzyl), and N-C(ethyl) bonds, gives rise to different conformational isomers. The relative energies of these conformers determine their population at a given temperature. Computational studies on related N-benzylamines have shown that the orientation of the benzyl group with respect to the rest of the molecule is a key determinant of conformational stability. colostate.edu For this compound, the interplay of steric hindrance between the benzyl, ethyl, and benzoyl groups, as well as non-covalent interactions like C-H···O hydrogen bonds, will dictate the preferred conformations. The most stable conformers are those that minimize steric repulsion and maximize stabilizing interactions.

The rotation around the amide C(carbonyl)-N bond is a particularly important conformational process in amides. Due to the partial double bond character of the C-N bond resulting from resonance, this rotation is restricted and has a significant energy barrier. Dynamic NMR studies and DFT calculations on N-benzhydrylformamides have shown that these barriers can be in the range of 20-23 kcal/mol. mdpi.comnih.gov For this compound, the energy barrier for the C-N bond rotation is expected to be of a similar magnitude. This barrier is high enough to potentially allow for the existence of distinct rotamers at room temperature. The substituents on the nitrogen and the aromatic ring can influence the height of this barrier through electronic and steric effects.

Table 2: Calculated Rotational Energy Barriers for Related Amide Compounds. This table provides examples of rotational barriers in similar molecules to contextualize the properties of this compound.

| Compound | Rotational Bond | Method | Calculated Barrier (kcal/mol) |

| N-Benzhydryl-N-methylformamide | Amide C-N | DFT (M06-2X) | 22.7 |

| N-Cycloalkenyl-N-benzyl α-haloacetamides | N-Alkenyl | NMR | 10-18 |

| N-Methylbenzamide | C(sp²)−C(aryl) | DFT/MP2 | 2.8-2.9 |

Note: Data is sourced from studies on analogous compounds. mdpi.comwarwick.ac.ukacs.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding the chemical reactivity of this compound. These tools help to identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic reactions. In a typical MEP map, regions of negative potential (usually colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carbonyl groups are expected to be regions of high negative potential. In contrast, the hydrogen atoms and the regions around the electron-withdrawing chloro and nitro groups on the aromatic ring are likely to exhibit positive potential. prensipjournals.com

Frontier Molecular Orbital (FMO) analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, and its location often corresponds to the site of electrophilic attack. The LUMO represents the ability to accept an electron, and its location indicates the site of nucleophilic attack. For aromatic compounds with nitro groups, the LUMO is often localized on the nitrobenzene (B124822) moiety, indicating its susceptibility to nucleophilic attack. rsc.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 3: Conceptual DFT Descriptors Derived from FMO Analysis for a Representative Nitroaromatic Compound. This table illustrates the type of data obtained from FMO analysis, using a related compound as an example.

| Parameter | Definition | Typical Value Range (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6 to -8 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 3 to 5 |

| Ionization Potential (I) | -E(HOMO) | 6 to 8 |

| Electron Affinity (A) | -E(LUMO) | 1 to 3 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 5.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.5 |

Prediction of Reactive Sites and Intermolecular Interaction Propensities

Computational chemistry provides powerful tools for identifying the most probable locations for chemical reactions on a molecule. By calculating the distribution of electrons and the resulting electrostatic potential, we can predict sites susceptible to electrophilic or nucleophilic attack.

The molecular electrostatic potential (MEP) map is a key tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. For this compound, the MEP map would likely indicate that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group and the carbonyl group of the amide. These regions are electron-rich and thus represent likely sites for electrophilic attack. Conversely, the areas of positive potential (blue regions) are expected to be located around the hydrogen atoms, particularly those of the ethyl and benzyl groups, making them susceptible to nucleophilic attack.

Another powerful method for predicting reactivity is the use of Fukui functions, which are derived from conceptual density functional theory (DFT). The Fukui function f(r) indicates the change in electron density at a particular point when the total number of electrons in the molecule changes. The function f+(r) predicts sites for nucleophilic attack, while f-(r) predicts sites for electrophilic attack. For this compound, the carbon atom of the carbonyl group is expected to be a primary site for nucleophilic attack, while the aromatic ring, activated by the electron-withdrawing nitro and chloro groups, would also present sites for nucleophilic aromatic substitution.

Table 1: Predicted Reactive Sites in this compound based on MEP and Fukui Functions (Illustrative Data)

| Atomic Site | Predicted Reactivity | Rationale |

| Carbonyl Carbon | High susceptibility to nucleophilic attack | Significant positive charge and a high value of f+(r) are expected. |

| Nitro Group Oxygens | High susceptibility to electrophilic attack | High negative charge density is predicted. |

| Aromatic Ring Carbons | Susceptible to nucleophilic aromatic substitution | Electron-withdrawing groups increase the positive charge on the ring carbons. |

| Amide Nitrogen | Potential for protonation/electrophilic attack | Lone pair of electrons, though delocalized, can participate in reactions. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms.

The formation of this compound typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with N-ethylbenzylamine. Computational methods can be used to model this reaction and characterize the transition state (TS) of the rate-determining step. The geometry of the TS would likely show the nitrogen atom of the amine attacking the carbonyl carbon of the acid chloride, with the C-Cl bond beginning to break and the N-C bond starting to form. The energy of this TS is a critical factor in determining the reaction rate.

Similarly, transformation pathways of the molecule, such as hydrolysis or reduction of the nitro group, can be investigated. For each potential reaction, a distinct TS can be calculated, and the activation energies compared to predict the most likely transformation under given conditions.

Table 2: Calculated Activation Energies for Key Reactions (Illustrative Data)

| Reaction | Method/Basis Set | Activation Energy (kcal/mol) |

| Formation via Acid Chloride | DFT/B3LYP/6-31G(d) | 15.2 |

| Acid-Catalyzed Hydrolysis | DFT/B3LYP/6-31G(d) | 25.8 |

| Reduction of Nitro Group | DFT/B3LYP/6-31G(d) | Varies with reducing agent |

An Intrinsic Reaction Coordinate (IRC) calculation can trace the reaction pathway from the transition state down to the reactants and products. scm.com This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For the formation of this compound, an IRC analysis starting from the calculated transition state would confirm that it indeed connects the reactants (4-chloro-3-nitrobenzoyl chloride and N-ethylbenzylamine) to the final amide product. This provides a high degree of confidence in the proposed reaction mechanism.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment. tandfonline.com

This compound possesses several rotatable bonds, leading to a range of possible conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The rotation around the C-N amide bond, the N-ethyl bond, and the N-benzyl bond are of particular interest. The simulations would likely reveal that the planarity of the amide group is largely maintained, while the ethyl and benzyl groups have significant rotational freedom. The preferred conformations will be those that minimize steric hindrance and optimize intramolecular interactions.

The interaction of this compound with solvent molecules is crucial for understanding its solubility and reactivity in different media. MD simulations can explicitly model the solvent molecules and their interactions with the solute. In a polar solvent like water or ethanol (B145695), strong hydrogen bonds are expected to form between the solvent molecules and the oxygen atoms of the nitro and carbonyl groups. scm.comtandfonline.com In nonpolar solvents, weaker van der Waals interactions would dominate. The radial distribution functions (RDFs) obtained from MD simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are pivotal in modern medicinal and agricultural chemistry for the rational design of new molecules with desired biological activities and physicochemical properties. These computational methodologies allow for the prediction of a compound's activity or properties based on its chemical structure, thereby reducing the need for extensive and costly experimental screening. In the context of this compound and its analogs, these approaches can provide valuable insights into the structural requirements for their potential applications.

Development of Molecular Descriptors for Benzamide Analogs

The development of robust QSAR/QSPR models heavily relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are categorized into several classes, including 1D, 2D, and 3D descriptors. For benzamide analogs, a variety of descriptors have been employed to model their biological activities.

Topological Descriptors: These 2D descriptors, which are derived from the graph representation of a molecule, have been successfully used to model the antimicrobial activity of substituted benzamides. For instance, studies have shown that molecular connectivity indices (such as ²χᵥ and ²χ) and Kier's shape index (κₐ₁) can effectively model the structural characteristics governing the antibacterial activity of these compounds acs.org.

Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide information about the electronic properties of a molecule. For N-phenylbenzamides, Density Functional Theory (DFT)-based QSAR studies have revealed that descriptors like total energy and electrophilicity index are significant contributors to their activity against both Gram-positive and Gram-negative bacteria nih.gov. The involvement of the electrophilicity index suggests the importance of electrostatic interactions in their mechanism of action nih.gov. For nitroaromatic compounds, including nitrobenzamides, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and Parr's electrophilicity index have been shown to be useful in predicting their toxicity unair.ac.id.

Physicochemical Descriptors: Descriptors like the logarithm of the octanol-water partition coefficient (logP), which represents hydrophobicity, and molar refractivity (MR), which relates to steric bulk, are commonly used. In the case of N-phenylbenzamides, logP and MR have been found to be important for their activity against Gram-negative bacteria, indicating the role of hydrophobic and steric interactions nih.gov.

For a hypothetical QSAR study of this compound and its analogs, a combination of these descriptors would likely be employed. The table below illustrates a potential set of molecular descriptors that could be calculated for this class of compounds.

| Descriptor Type | Descriptor Name | Symbol | Potential Relevance for this compound Analogs |

| Topological | Valence Second-Order Molecular Connectivity Index | ²χᵥ | Encodes information about the branching and complexity of the molecular structure. |

| Topological | First-Order Kier's Shape Index | κₐ₁ | Relates to the overall shape and size of the molecule. |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital | E_HOMO | Related to the electron-donating ability of the molecule. |

| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Related to the electron-accepting ability of the molecule, particularly relevant for the nitro group. |

| Quantum Chemical | Dipole Moment | µ | Indicates the overall polarity of the molecule, which can influence solubility and interactions with polar biological targets. |

| Physicochemical | Hydrophobicity | logP | Crucial for membrane permeability and hydrophobic interactions with target proteins. |

| Physicochemical | Molar Refractivity | MR | A measure of the steric bulk and polarizability of the molecule. |

A hypothetical QSAR equation for a specific biological activity might take the form:

log(1/C) = β₀ + β₁(logP) + β₂(E_LUMO) + β₃(MR)

Where C is the concentration required for a certain biological effect, and β are the regression coefficients determined from the analysis of a series of analogs.

Ligand-Based and Structure-Based Design Principles for Analog Generation (focused on theoretical modeling, not biological outcomes)

The generation of new analogs of this compound can be guided by both ligand-based and structure-based design principles. These strategies leverage computational models to propose novel structures with potentially improved properties.

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of known active molecules.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For this compound, a pharmacophore model could be developed based on a series of structurally related active benzamides. This model would then be used to screen virtual libraries for new scaffolds that match the pharmacophore or to guide the modification of the existing scaffold. For instance, the benzyl group and the substituted benzamide core could be identified as key hydrophobic and aromatic features, respectively.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models correlate the 3D steric and electrostatic fields of a series of aligned molecules with their biological activity. For N-phenylbenzamides, CoMFA and CoMSIA studies have suggested that electropositive groups around the benzene (B151609) ring and electronegative groups around the carbonyl oxygen are desirable for certain antibacterial activities nih.gov. Applying this to this compound, one could hypothesize that modifications to the benzyl or the nitro-substituted phenyl ring that alter these fields could lead to more potent analogs.

Structure-Based Design: This strategy is applicable when the 3D structure of the target protein is available, for example, from X-ray crystallography or homology modeling.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. For this compound, if a putative target were identified (e.g., an enzyme in a pathogenic fungus or an insect pest), molecular docking could be used to simulate its binding mode. acs.orgnih.govresearchgate.netsemanticscholar.org The results would highlight key interactions, such as hydrogen bonds between the amide carbonyl and receptor residues, or hydrophobic interactions involving the benzyl and chloro-substituted phenyl rings. This information would guide the design of new analogs with improved complementarity to the binding site. For example, if the 3-nitro group is found to be in a sterically hindered region, it could be replaced by a smaller, isosteric group. Conversely, if there is an empty hydrophobic pocket near the ethyl group, extending this chain could enhance binding affinity.

The table below illustrates how these design principles could be applied to generate analogs of this compound.

| Design Principle | Proposed Modification on this compound | Rationale from Theoretical Modeling |

| Ligand-Based (Pharmacophore) | Replacement of the benzyl group with other substituted aryl or heteroaryl rings. | To explore different hydrophobic and aromatic interactions while maintaining the core pharmacophoric features. |

| Ligand-Based (3D-QSAR) | Introduction of electron-donating or -withdrawing substituents on the benzyl ring. | To modulate the electrostatic field around the molecule, potentially enhancing interactions with the target. |

| Structure-Based (Docking) | Modification of the N-ethyl group to a larger alkyl or cycloalkyl group. | To fill a hypothetical empty hydrophobic pocket in the binding site of a target protein. |

| Structure-Based (Docking) | Replacement of the 4-chloro or 3-nitro substituents with other halogens or polar groups. | To optimize hydrogen bonding or halogen bonding interactions with specific amino acid residues in the active site. |

By systematically applying these chemoinformatic and molecular modeling techniques, researchers can explore the vast chemical space around the this compound scaffold in a rational and efficient manner, prioritizing the synthesis of compounds with the highest probability of possessing the desired properties.

Advanced Spectroscopic and Analytical Method Development for N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the use of one-dimensional and two-dimensional NMR experiments, it is possible to map out the carbon and proton framework of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide, while solid-state NMR can provide insights into its structure in the solid phase.

Application of 1D NMR Techniques (¹H, ¹³C, ¹⁵N if applicable) for Resonance Assignment

One-dimensional NMR spectroscopy, including ¹H (proton), ¹³C (carbon-13), and potentially ¹⁵N (nitrogen-15) NMR, is fundamental for assigning the chemical environments of the atoms within this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region will show complex splitting patterns due to the protons on the two benzene (B151609) rings. The protons on the 3-nitro-4-chlorobenzoyl moiety are anticipated to appear as a set of coupled signals, likely doublets or doublet of doublets, with chemical shifts influenced by the electron-withdrawing nitro and chloro groups. The protons of the benzyl (B1604629) group will also resonate in the aromatic region, typically as a multiplet. The ethyl group will be characterized by a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which will appear as a triplet. The benzylic methylene (-CH₂-) protons will likely appear as a singlet or a pair of doublets if there is restricted rotation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 150 ppm, with their exact shifts determined by the attached substituents. The carbons of the ethyl and benzyl groups will resonate in the aliphatic region of the spectrum. Due to the presence of the nitrogen atom, the signals for the carbons directly attached to it may be broadened.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the molecule—the amide nitrogen and the nitro group nitrogen. The chemical shifts would be indicative of their respective bonding and electronic environments.

Predicted ¹H and ¹³C NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ethyl -CH₃ | 1.1 - 1.3 | Triplet |

| Ethyl -CH₂- | 3.3 - 3.6 | Quartet |

| Benzyl -CH₂- | 4.5 - 4.8 | Singlet |

| Benzyl Aromatic H | 7.2 - 7.5 | Multiplet |

| 3-nitro-4-chlorobenzoyl Aromatic H | 7.6 - 8.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | 12 - 15 |

| Ethyl -CH₂- | 40 - 45 |

| Benzyl -CH₂- | 50 - 55 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-C=O | 135 - 140 |

| Amide C=O | 165 - 170 |

Utilization of 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY, TOCSY) for Connectivity and Stereochemical Information

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the ethyl -CH₂- and -CH₃ protons, and among the coupled protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzyl and ethyl groups to the amide carbonyl and the benzoyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the three-dimensional structure and conformation of the molecule. For example, it could show correlations between the benzylic protons and the protons of the ethyl group or the benzoyl ring, depending on the rotational conformation around the N-C bonds.

TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled. This can be helpful in identifying all the protons belonging to a particular aromatic ring.

Solid-State NMR Methodologies for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, which is particularly relevant for understanding polymorphism and amorphous states. nih.govpreprints.org For this compound, ssNMR can provide information that is not accessible from solution NMR.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. nih.gov The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) as they will generally give rise to different spectra. nih.gov For amorphous forms, ssNMR typically shows broader lines, but can still provide valuable information about the local structure and conformation.

Advanced ssNMR experiments can also probe the dynamics of the molecule in the solid state, such as the rotation of the benzyl or ethyl groups. Additionally, techniques focusing on quadrupolar nuclei like ³⁵Cl could, in principle, provide very sensitive information about the local environment of the chlorine atom. nih.govacs.org

Mass Spectrometry (MS) Methodologies for Molecular and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the molecular ion of this compound, which has a chemical formula of C₁₆H₁₅ClN₂O₃. The calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimentally measured mass to confirm the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₆H₁₆ClN₂O₃⁺ | 335.0844 |

| [M+Na]⁺ | C₁₆H₁₅ClN₂O₃Na⁺ | 357.0663 |

Fragmentation Pathway Analysis and Mechanism Elucidation via MS/MS and MSⁿ

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. The fragmentation of this compound is expected to be influenced by the presence of the amide linkage, the benzyl group, the chloro substituent, and the nitro group.

Proposed Fragmentation Pathways:

Cleavage of the Benzyl Group: A common fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond to lose the benzyl group, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.gov

Amide Bond Cleavage: The amide bond can cleave in two primary ways. Cleavage of the C-N bond can lead to the formation of the 4-chloro-3-nitrobenzoyl cation. Alternatively, cleavage of the bond between the carbonyl carbon and the aromatic ring can occur.

Loss of the Nitro Group: Nitroaromatic compounds often show characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion. nih.gov

Loss of Chlorine: The loss of a chlorine radical can also be observed.

Rearrangement Reactions: More complex fragmentation can occur through rearrangement reactions, which are common in mass spectrometry.

The analysis of the MS/MS spectrum allows for the construction of a detailed fragmentation scheme, which serves as a fingerprint for the molecule and confirms the proposed structure.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment Ion |

| 244 | C₇H₇ | C₉H₉ClN₂O₃⁺ |

| 184/186 | C₉H₁₀N | C₇H₃ClNO₂⁺ |

| 91 | C₉H₈ClN₂O₃ | C₇H₇⁺ |

Ion Mobility Spectrometry (IMS-MS) for Isomer Differentiation

The differentiation of isomers is a significant challenge in analytical chemistry, as isomers possess the same mass and are therefore indistinguishable by mass spectrometry (MS) alone. Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion as it traverses a drift tube filled with a neutral buffer gas. muthayammal.innih.gov This technique is, therefore, exceptionally well-suited for distinguishing between isomers of this compound.

For instance, an isomer with a substituent in the ortho position might adopt a more compact conformation due to steric hindrance compared to a para-substituted isomer, leading to a smaller CCS and a shorter drift time. The separation is achieved as ions are propelled through the drift tube by an electric field, with their progress being impeded by collisions with the buffer gas. nih.govfrontiersin.org More compact ions experience fewer collisions and thus travel faster, reaching the detector sooner than more extended, bulkier isomers.

Several IMS techniques can be employed for this purpose, including Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and High-Resolution IMS (e.g., Structures for Lossless Ion Manipulations - SLIM). ub.edu The choice of technique can influence the resolving power of the separation. The coupling of IMS with MS allows for the mass-to-charge ratio of the mobility-separated ions to be determined, confirming that the separated species are indeed isomers. nih.gov

A hypothetical experimental setup for differentiating isomers of this compound using IMS-MS would involve introducing the ionized sample into the IMS drift cell. The resulting ion mobilogram would display distinct peaks corresponding to each isomer, with the drift time for each peak being characteristic of that isomer's specific conformation and CCS.

Table 1: Hypothetical Ion Mobility Spectrometry Data for Isomers of this compound

| Isomer | Proposed Conformation | Collision Cross Section (CCS) in N₂ (Ų) (Hypothetical) | Drift Time (ms) (Hypothetical) |

| This compound | Extended | 195.5 | 15.8 |

| N-benzyl-2-chloro-N-ethyl-5-nitrobenzamide | Partially Folded | 192.1 | 15.2 |

| N-(4-chlorobenzyl)-N-ethyl-3-nitrobenzamide | Extended | 196.2 | 16.0 |

| N-benzyl-4-chloro-N-ethyl-2-nitrobenzamide | Compact | 189.8 | 14.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of IMS-MS in isomer differentiation.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Characteristic Functional Group Absorption Analysis

The structure of this compound contains several functional groups with characteristic vibrational frequencies. Analysis of the IR and Raman spectra allows for the confirmation of these groups.

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and distinct stretching vibrations. spectroscopyonline.com The asymmetric stretch (νas) appears in the region of 1500-1570 cm⁻¹, while the symmetric stretch (νs) is found between 1300-1370 cm⁻¹. spectroscopyonline.com These bands are often very intense in the IR spectrum due to the high polarity of the N-O bonds.

Amide Group (C=O, C-N): The tertiary amide group is characterized by a strong carbonyl (C=O) stretching band, known as the Amide I band. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹ in the IR spectrum. The C-N stretching vibration is more complex and couples with other vibrations, but it contributes to features in the fingerprint region of the spectrum.

Aromatic Rings (C-H, C=C): The presence of two substituted benzene rings gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations occur in the fingerprint region (below 1500 cm⁻¹), and their positions can sometimes give clues about the substitution pattern, although the presence of the strongly electron-withdrawing nitro group can complicate these interpretations. spectroscopyonline.com C=C stretching vibrations within the aromatic rings usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic Chains (C-H): The ethyl and benzyl groups contribute aliphatic C-H stretching vibrations, which are expected in the 2850-2980 cm⁻¹ region. Bending vibrations for these groups will be present in the fingerprint region.

Chloro Group (C-Cl): The C-Cl stretching vibration is typically found in the lower frequency region of the IR spectrum, usually between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | IR, Raman |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | IR, Raman |

| Amide (C=O) | Amide I Stretch | 1630 - 1670 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR, Raman |

| C-Cl | Stretch | 600 - 800 | IR |

Note: The expected frequency ranges are based on general spectroscopic principles and data for related compounds. muthayammal.inspectroscopyonline.com

Conformational Changes and Intermolecular Interactions Probing (methodology, not specific data)

Vibrational spectroscopy is not only useful for identifying functional groups but also for probing the subtle conformational landscape and intermolecular interactions of a molecule. researchgate.netnih.gov The methodology for studying these aspects in this compound would involve a detailed analysis of band positions, shapes, and intensities under varying conditions (e.g., temperature, solvent polarity).

The rotational freedom around the C-N amide bond and the C-N and C-C single bonds of the benzyl and ethyl groups allows the molecule to adopt various conformations. These different conformers would have slightly different vibrational spectra. For instance, the frequency of the Amide I (C=O stretch) and Amide III (a complex mix of C-N stretch and N-H bend, though this is a tertiary amide) bands are known to be sensitive to the local environment and the backbone dihedral angles of the molecule. nih.gov By performing temperature-dependent spectroscopic studies, one could potentially identify the presence of different conformers and estimate their relative thermodynamic stabilities.

Furthermore, intermolecular interactions, such as hydrogen bonding (if trace water is present or in protic solvents) or π-π stacking between the aromatic rings in the solid state or in concentrated solutions, can be probed. These interactions would lead to shifts in the vibrational frequencies of the involved functional groups. For example, π-π stacking could influence the frequencies of the aromatic C=C and C-H vibrations. The methodology would involve comparing the spectra of the compound in the solid state (where intermolecular interactions are maximized) with its spectra in dilute solutions of non-polar and polar solvents. Any observed frequency shifts would provide insight into the nature and strength of these intermolecular forces. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to model different conformers and predict their vibrational spectra, aiding in the assignment of experimental bands. iu.edu.sa

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound is crucial for quantifying the compound and for identifying and quantifying any impurities, including starting materials, by-products, or degradation products. A typical method development and validation process would follow established guidelines to ensure accuracy, precision, linearity, and robustness.

The choice between reversed-phase (RP) and normal-phase (NP) chromatography depends on the polarity of the analyte and the desired selectivity for separating it from potential impurities.

Reversed-Phase (RP) HPLC:

Reversed-phase HPLC is the most common mode of chromatography and would be the primary choice for this compound due to its moderate polarity. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Stationary Phase Selection: A C18 (octadecylsilyl) column is a common starting point, offering high hydrophobicity and retention for many organic molecules.

Mobile Phase Optimization: Method development would begin by scouting different ratios of organic modifier (acetonitrile or methanol) to aqueous phase. Acetonitrile often provides better peak shape and lower backpressure than methanol. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is typically added to the mobile phase to suppress the ionization of any acidic or basic functional groups and ensure sharp, symmetrical peaks. A gradient elution, where the concentration of the organic modifier is increased over time, would likely be necessary to elute the target compound with a reasonable retention time and to separate it from impurities with a wide range of polarities.

Temperature Control: Column temperature would be controlled (e.g., at 30 °C) to ensure reproducible retention times.

Normal-Phase (NP) HPLC:

Normal-phase HPLC, which utilizes a polar stationary phase (e.g., bare silica (B1680970), cyano, or amino-bonded phases) and a non-polar mobile phase (e.g., mixtures of hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethyl acetate), can offer alternative selectivity. This mode is particularly useful for separating non-polar compounds or isomers that are difficult to resolve by RP-HPLC.

Stationary Phase Selection: A silica or cyano-propyl (CN) bonded phase would be a suitable choice.

Mobile Phase Optimization: The mobile phase would consist of a non-polar solvent like hexane, with a small amount of a more polar solvent (the modifier) such as isopropanol added to control retention. The strength of the mobile phase, and thus the retention time of the analyte, is adjusted by varying the percentage of the polar modifier. A higher percentage of the polar modifier will decrease retention.

Purity Assessment:

For purity assessment, the developed HPLC method would be validated to demonstrate its suitability. This would involve injecting a sample of this compound and monitoring the chromatogram for the presence of any additional peaks. The area of each impurity peak relative to the main peak would be used to determine the purity of the compound.

Table 3: Illustrative HPLC Method Development Parameters for this compound

| Parameter | Reversed-Phase HPLC (Illustrative Conditions) | Normal-Phase HPLC (Illustrative Conditions) |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm | Silica, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: HexaneB: Isopropanol |

| Elution Mode | Gradient: 50% B to 95% B over 15 min | Isocratic: 90% A / 10% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected Retention | Retention decreases with increasing %B | Retention decreases with increasing %B |

Note: The conditions in this table are illustrative starting points for method development.

Chiral HPLC Methodologies for Enantiomeric Purity Assessment (if applicable)

The potential for this compound to exhibit chirality is a critical consideration for its analytical assessment. Chirality in this molecule would not arise from a traditional asymmetric carbon atom but from atropisomerism. Atropisomerism occurs due to hindered rotation around a single bond, which can create stable, non-superimposable mirror-image conformers (enantiomers). nih.govacs.orgnih.gov For this compound, restricted rotation could potentially occur around the nitrogen-aryl bond or the amide C-N bond, particularly influenced by the steric hindrance imposed by the ortho-nitro group and the N-benzyl and N-ethyl substituents. nih.govprinceton.edu Such scaffolds are common in pharmaceutically relevant molecules and can exist as stable atropisomers. nih.govacs.orgnih.gov

Should this compound exhibit stable atropisomerism, assessing its enantiomeric purity would be essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. mdpi.comnih.govresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.netsigmaaldrich.com

Method Development Considerations:

The development of a chiral HPLC method would involve screening various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly versatile and often the first choice for resolving a wide range of chiral compounds, including those exhibiting atropisomerism. mdpi.comnih.gov

Method optimization would focus on the mobile phase composition. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water) conditions could be explored. researchgate.netnih.gov The choice of solvent and additives can significantly influence the chiral recognition by altering the interactions (e.g., hydrogen bonding, π-π interactions, steric effects) between the analyte and the CSP. sigmaaldrich.com

A hypothetical Chiral HPLC method for the enantiomeric purity assessment of this compound is outlined below.

Interactive Data Table: Hypothetical Chiral HPLC Method Parameters

| Parameter | Proposed Condition | Rationale |

| Chromatograph | High-Performance Liquid Chromatography (HPLC) system with UV detector | Standard equipment for chiral separations. UV detection is suitable due to the aromatic rings and nitro group which provide strong chromophores. |

| Column (CSP) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on silica gel, 5 µm | A versatile polysaccharide-based CSP known for broad enantioselectivity for aromatic and amide-containing compounds. nih.gov |

| Mobile Phase | Isocratic; n-Hexane / Isopropanol (IPA) (90:10, v/v) | A common normal-phase mobile phase for polysaccharide CSPs. The ratio can be adjusted to optimize resolution and retention time. IPA acts as the polar modifier. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency without excessive pressure. |

| Column Temperature | 25 °C | Temperature control is crucial for reproducible chiral separations. 25 °C is a standard starting point. |

| Detection | UV at 254 nm | The nitroaromatic and benzoyl moieties are expected to have strong absorbance at this wavelength, providing high sensitivity. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Gas Chromatography (GC) Method Development (if volatility allows)

Gas Chromatography (GC) is a powerful separation technique, but its applicability is contingent upon the analyte's volatility and thermal stability. nih.gov this compound, being a moderately large molecule with several polar functional groups (amide, nitro), is expected to have a relatively high boiling point and limited volatility. Furthermore, nitroaromatic compounds can be susceptible to thermal degradation at the high temperatures often required for GC analysis. dtic.miltamu.eduresearchgate.net Studies have shown that nitroaromatic compounds can decompose at temperatures between 200 °C and 300 °C. researchgate.net

Despite these challenges, a GC method could be feasible with careful optimization. The use of a high-temperature capillary column with a thin stationary phase film would be necessary to facilitate the elution of the compound at the lowest possible temperature. A programmable temperature vaporization (PTV) inlet could also be beneficial, allowing for controlled heating of the sample to minimize thermal decomposition. nih.gov

Method Development Considerations:

The primary goal would be to achieve elution without on-column degradation. A robust, thermally stable stationary phase, such as a 5% phenyl-polysiloxane, would be a suitable starting point. The oven temperature program would need to be carefully developed, starting at a moderate temperature and ramping up to a maximum that does not exceed the compound's decomposition temperature. The detector choice would likely be a Flame Ionization Detector (FID) for general-purpose analysis or a more selective Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) for enhanced sensitivity, given the presence of nitrogen and chlorine. epa.gov

Interactive Data Table: Hypothetical GC Method Parameters

| Parameter | Proposed Condition | Rationale |

| Chromatograph | Gas Chromatograph with FID or NPD | Standard GC setup. An NPD would offer higher selectivity and sensitivity for this nitrogen-containing compound. epa.gov |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent (5% Phenyl-Arylene) | A common, robust, and relatively non-polar column suitable for a wide range of analytes. The specified dimensions offer good resolving power. |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min | Inert carrier gas. Hydrogen can provide higher efficiency and allow for lower elution temperatures. |

| Inlet | Split/Splitless or PTV; Inlet Temp: 280 °C | Inlet temperature must be high enough for volatilization but low enough to prevent degradation. A PTV inlet could offer better control. nih.gov |

| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The temperature program is designed to elute the compound in a reasonable time while minimizing thermal stress. The final temperature is kept below the typical decomposition range of many nitroaromatics. dtic.milresearchgate.net |

| Detector | NPD; Temp: 310 °C | An NPD is highly sensitive to nitrogen-containing compounds, making it ideal for detecting this compound. |

Supercritical Fluid Chromatography (SFC) Methodologies

Supercritical Fluid Chromatography (SFC) presents a compelling alternative to both LC and GC, particularly for the analysis of polar and thermally labile compounds. chromatographytoday.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Supercritical CO₂ is non-polar, but its elution strength can be readily modified by adding a polar co-solvent, such as methanol. researchgate.netnih.gov This allows SFC to bridge the gap between normal-phase LC and GC. The low viscosity and high diffusivity of supercritical fluids enable fast, highly efficient separations at lower temperatures than GC and with reduced organic solvent consumption compared to HPLC. chromatographytoday.com

Given the polar nature of the amide and nitro groups in this compound, SFC is a highly suitable technique. It can provide the necessary solvating power to elute the compound while avoiding the high temperatures that might cause degradation in GC. chromatographytoday.comresearchgate.net

Method Development Considerations:

SFC method development would involve selecting an appropriate stationary phase and optimizing the mobile phase composition (CO₂/co-solvent ratio) and additives. researchgate.netnih.gov Polar stationary phases, including those with amide, cyano, or diol functionalities, are often used for polar analytes in SFC. chromatographytoday.commdpi.com The percentage of the polar modifier (e.g., methanol) and the addition of small amounts of additives (e.g., amines or acids) can be adjusted to fine-tune retention and peak shape. mdpi.com

Interactive Data Table: Hypothetical SFC Method Parameters

| Parameter | Proposed Condition | Rationale |

| Chromatograph | Supercritical Fluid Chromatography system with UV or MS detector | Specialized equipment is required for SFC. |

| Column | Viridis BEH 2-EP or ACE C18-Amide (e.g., 150 mm x 3.0 mm, 1.7 µm) | Columns with embedded polar groups, like ethyl-bridged hybrid (BEH) or amide phases, show excellent performance and selectivity for polar compounds in SFC. researchgate.netnih.govmdpi.com |

| Mobile Phase | A: Supercritical CO₂; B: Methanol | Methanol is a common and effective polar modifier in SFC. nih.gov |

| Gradient | 5% to 40% B over 5 minutes | A gradient elution is typically used in SFC to effectively elute compounds with a range of polarities and ensure good peak shape. |

| Flow Rate | 2.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis times. chromatographytoday.com |

| Back Pressure | 150 bar | The back pressure regulator maintains the mobile phase in its supercritical state throughout the system. |

| Column Temperature | 40 °C | Mild temperatures are sufficient, which protects thermally sensitive analytes. |

| Detection | UV at 254 nm | As with HPLC, UV detection is a sensitive and suitable choice. |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenating chromatographic separation with mass spectrometry (MS) provides an unparalleled level of analytical detail, offering both retention time data for quantification and mass-to-charge ratio (m/z) data for definitive structural identification and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is arguably the most powerful technique for analyzing a compound like this compound. It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govrsc.org An electrospray ionization (ESI) source would be ideal, as it is a soft ionization technique that can efficiently ionize polar molecules like the target compound, typically forming a protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, would allow for the determination of the compound's elemental composition by providing a highly accurate mass measurement of the molecular ion. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern of product ions that serves as a structural fingerprint, confirming the connectivity of the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

If the compound proves sufficiently volatile and thermally stable for GC analysis, coupling the GC to a mass spectrometer (GC-MS) would be highly beneficial. Electron Ionization (EI) is the most common ionization source in GC-MS. EI is a high-energy technique that causes extensive fragmentation. whitman.edu While the molecular ion peak may be weak or absent for some compounds, the resulting fragmentation pattern is highly reproducible and provides rich structural information. whitman.edulibretexts.org

Crystallography and Solid State Chemistry Investigations of N Benzyl 4 Chloro N Ethyl 3 Nitrobenzamide

Single Crystal X-ray Diffraction Methodologies for Absolute Structure Determination

The prerequisite for any SC-XRD analysis is the cultivation of high-quality single crystals of sufficient size and perfection. For organic molecules like N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide, several strategies can be employed for crystal growth.

A common and effective method is slow evaporation. This technique involves dissolving the synthesized compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly and undisturbed over days or weeks. The gradual increase in concentration allows for ordered molecular assembly into a crystal lattice. For related benzamide (B126) compounds, solvents such as ethanol (B145695) and methanol (B129727) have proven effective for yielding diffraction-quality crystals. researchgate.netnih.gov For instance, rod-like colorless single crystals of 4-chloro-N-phenylbenzamide were successfully grown by the slow evaporation of an ethanol solution at room temperature. nih.gov

Other widely used techniques include:

Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (a miscible anti-solvent) on top. Diffusion at the interface between the two liquids creates a localized supersaturation zone, promoting slow crystal growth.